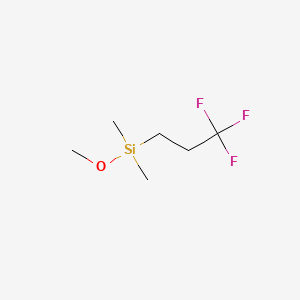

Dimethylmethoxy(3,3,3-trifluoropropyl)silane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methoxy-dimethyl-(3,3,3-trifluoropropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13F3OSi/c1-10-11(2,3)5-4-6(7,8)9/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRLCLBZGWYJTHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(C)CCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13F3OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626233 | |

| Record name | Methoxy(dimethyl)(3,3,3-trifluoropropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4852-13-5 | |

| Record name | Methoxy(dimethyl)(3,3,3-trifluoropropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of Dimethylmethoxy(3,3,3-trifluoropropyl)silane

An In-depth Technical Guide to the Synthesis of Dimethylmethoxy(3,3,3-trifluoropropyl)silane

This guide provides a comprehensive overview of the (CAS No. 4852-13-5), a specialty organosilicon compound valued for its unique combination of a reactive methoxy group and a stability-enhancing trifluoropropyl group.[1] This document is intended for researchers, chemists, and professionals in drug development and materials science, offering detailed protocols, mechanistic insights, and critical safety considerations.

Strategic Overview: The Synthetic Rationale

The is most efficiently achieved through the targeted methoxylation of a suitable chlorosilane precursor. The reaction involves the nucleophilic substitution of a chlorine atom on the silicon center with a methoxy group derived from methanol. This approach is a well-established and scalable method for producing alkoxysilanes.[2]

The chosen precursor for this synthesis is (3,3,3-Trifluoropropyl)dimethylchlorosilane (CAS No. 125831-67-6).[3] This selection is critical as it already contains the required trifluoropropyl and dimethyl functionalities attached to the silicon atom, simplifying the synthesis to a single, high-yielding conversion step. The overall transformation is an esterification reaction that produces the desired product and a stoichiometric amount of hydrogen chloride (HCl) as a byproduct.[2]

Caption: Overall synthetic pathway for this compound.

The Core Protocol: Methoxylation of (3,3,3-Trifluoropropyl)dimethylchlorosilane

This section details the step-by-step methodology for the synthesis. The protocol is designed as a self-validating system, where careful control over stoichiometry and reaction conditions ensures high purity and yield.

Materials and Equipment

| Reagent/Material | CAS Number | Purity | Supplier Example | Notes |

| (3,3,3-Trifluoropropyl)dimethylchlorosilane | 125831-67-6 | ≥97% | Gelest | Highly moisture-sensitive. Handle under inert gas.[3] |

| Methanol (Anhydrous) | 67-56-1 | ≥99.8% | Sigma-Aldrich | Must be dry to prevent unwanted hydrolysis of the chlorosilane. |

| Triethylamine (Et3N) or Pyridine | 121-44-8 | ≥99% | Fisher Scientific | Acts as an HCl scavenger. Must be dry. |

| Diethyl Ether or Hexane (Anhydrous) | 60-29-7 | ≥99% | VWR | Reaction solvent. Must be dry. |

| Nitrogen (N2) or Argon (Ar) | 7727-37-9 | High Purity | Airgas | For maintaining an inert atmosphere. |

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser with a drying tube (e.g., filled with CaCl2 or Drierite)

-

Dropping funnel (pressure-equalizing)

-

Thermometer or thermocouple

-

Inert gas inlet (N2 or Ar)

-

Heating mantle or oil bath

-

Schlenk line or similar inert atmosphere setup

-

Filtration apparatus (e.g., Büchner funnel or cannula filtration setup)

-

Distillation apparatus (fractional distillation setup recommended)

Experimental Workflow

The workflow is designed to ensure a controlled reaction, efficient neutralization of the HCl byproduct, and effective purification of the final product.

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Synthesis Procedure

CAUTION: This procedure must be performed in a well-ventilated chemical fume hood. Chlorosilanes are corrosive and react violently with moisture.[4] Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[5][6]

-

System Preparation: Assemble the three-neck flask with a magnetic stir bar, reflux condenser (with drying tube), and a pressure-equalizing dropping funnel. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the experiment.

-

Reagent Loading:

-

To the reaction flask, add (3,3,3-Trifluoropropyl)dimethylchlorosilane (e.g., 19.1 g, 0.1 mol) and anhydrous diethyl ether (e.g., 200 mL) via syringe or cannula.

-

Add triethylamine (e.g., 11.1 g, 15.3 mL, 0.11 mol, 1.1 equivalents). The use of a slight excess of the base ensures complete neutralization of the generated HCl.

-

-

Methanol Addition:

-

In a separate dry flask, prepare a solution of anhydrous methanol (e.g., 3.2 g, 4.0 mL, 0.1 mol) in anhydrous diethyl ether (e.g., 50 mL).

-

Transfer this solution to the dropping funnel.

-

Cool the main reaction flask to 0°C using an ice-water bath.

-

Add the methanol solution dropwise to the stirred chlorosilane solution over a period of 30-60 minutes. This slow, cooled addition is crucial to control the exothermic reaction and prevent side reactions. A white precipitate of triethylammonium chloride (Et3N•HCl) will form immediately.

-

-

Reaction Completion:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring for an additional 2-4 hours to ensure the reaction goes to completion. The progress can be monitored by Gas Chromatography (GC) by taking a small, quenched aliquot.

-

-

Work-up and Purification:

-

Filtration: Remove the solid triethylammonium chloride precipitate by filtration under an inert atmosphere. This can be achieved using a Schlenk filter or by cannulating the liquid away from the solid. Wash the solid with a small amount of anhydrous diethyl ether to recover any trapped product.

-

Solvent Removal: Combine the filtrate and the washings. Remove the diethyl ether solvent using a rotary evaporator.

-

Distillation: Purify the resulting crude liquid by fractional distillation under a nitrogen atmosphere to yield this compound as a colorless liquid.

-

Product Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

| Property | Expected Value |

| Molecular Formula | C6H13F3OSi[7] |

| Molecular Weight | 186.25 g/mol [7] |

| Boiling Point | ~125-127 °C (estimated) |

| Appearance | Colorless liquid[8] |

| Purity (GC) | >97% |

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC analysis will show a single major peak corresponding to the product. The MS will display a molecular ion peak (M+) and characteristic fragmentation patterns consistent with the structure of this compound.[9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show distinct signals for the methoxy protons (-OCH₃), the silicon-methyl protons (-Si(CH₃)₂), and the two methylene groups of the trifluoropropyl chain (-CH₂CH₂CF₃).

-

¹⁹F NMR: Will show a triplet corresponding to the -CF₃ group due to coupling with the adjacent methylene group.

-

¹³C NMR: Will provide signals for all unique carbon atoms in the molecule.

-

²⁹Si NMR: Will show a characteristic shift for the silicon atom in its specific chemical environment.

-

Safety and Handling Imperatives

Handling fluorinated organosilanes requires strict adherence to safety protocols due to their reactivity and potential hazards.

-

Reactivity: Chlorosilanes are corrosive and react exothermically and violently with water, alcohols, and other protic sources to release corrosive HCl gas.[4][11] All operations must be conducted under strictly anhydrous conditions in well-maintained inert atmosphere systems.

-

Handling: Always use a chemical fume hood with good ventilation.[12] Ensure that an emergency shower and eyewash station are readily accessible.[4] Use spark-proof tools and ground all equipment to prevent static discharge.[5][13]

-

Storage: Store all silane reagents in tightly sealed containers in a cool, dry, well-ventilated area, away from incompatible materials like oxidizers and moisture.[6]

-

Waste Disposal: Neutralize any residual reactive silanes before disposal. Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The via the methoxylation of (3,3,3-Trifluoropropyl)dimethylchlorosilane is a robust and reliable method. The key to a successful synthesis lies in the rigorous exclusion of moisture, controlled reaction conditions, and proper handling of the reactive intermediates. By following the detailed protocol and safety guidelines outlined in this document, researchers can confidently produce this valuable fluorinated silane for applications in advanced materials and pharmaceutical development.

References

- Bayer AG. Process for the preparation of alkoxysilanes. US Patent 6,323,356B1. Published November 27, 2001. Accessed January 5, 2026.

- PrepChem. Synthesis of 3,3,3-trifluoropropyl(tert-butyl)dimethoxy silane. PrepChem.com. Accessed January 5, 2026.

- Fisher Scientific. SAFETY DATA SHEET: Trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) silane. Fisher Scientific. Accessed January 5, 2026.

- Sigma-Aldrich. Trichloro(3,3,3-trifluoropropyl)silane 97%. Sigma-Aldrich. Accessed January 5, 2026.

- University of Arkansas Environmental Health and Safety. Silane Exposure, Signs and Symptoms and Chemical Properties. University of Arkansas. Accessed January 5, 2026.

- Praxair. Silane SiH4 Safety Data Sheet SDS P4649. Praxair. Accessed January 5, 2026.

- NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Material Potential: The Chemistry of this compound. NINGBO INNO PHARMCHEM CO.,LTD. Accessed January 5, 2026.

- Scribd. Safe Handling of Silane. Scribd. Accessed January 5, 2026.

- REC Silicon. Safety Data Sheet: Silane. REC Silicon. Published June 18, 2019. Accessed January 5, 2026.

- Sigma-Aldrich. Dimethoxy-methyl(3,3,3-trifluoropropyl)silane. Sigma-Aldrich. Accessed January 5, 2026.

- PubChem. Silane, dimethoxymethyl(3,3,3-trifluoropropyl)-.

- Alfa Chemistry. (3,3,3-Trifluoropropyl)methyldimethoxysilane. Alfa Chemistry. Accessed January 5, 2026.

- PubChem. (3,3,3-Trifluoropropyl)methyldichlorosilane.

- Gelest, Inc. (3,3,3-TRIFLUOROPROPYL)DIMETHYLCHLOROSILANE. Gelest, Inc. Accessed January 5, 2026.

- ResearchGate. Separation and Identification of Molecular Species by GC-MS for the Reaction Mixture with Methyltrimethoxysilane (MTMOS).

- Sigma-Aldrich. methoxy-dimethyl-(3,3,3-trifluoropropyl)silane. Sigma-Aldrich. Accessed January 5, 2026.

- Biosynth. Dimethylmethoxy(3, 3, 3-trifluoropropyl)silane, min 97%, 1 gram. Biosynth. Accessed January 5, 2026.

- Pharmacognosy Journal. Preliminary Phytochemical Studies, GC-MS Analysis and In vitro Antioxidant Activity of Selected Medicinal Plants and its Polyherbal Formulation. Pharmacognosy Journal. Published May 2021. Accessed January 5, 2026.

Sources

- 1. nbinno.com [nbinno.com]

- 2. US6323356B1 - Process for the preparation of alkoxysilanes - Google Patents [patents.google.com]

- 3. (3,3,3-TRIFLUOROPROPYL)DIMETHYLCHLOROSILANE | [gelest.com]

- 4. fishersci.com [fishersci.com]

- 5. louisville.edu [louisville.edu]

- 6. enhs.uark.edu [enhs.uark.edu]

- 7. calpaclab.com [calpaclab.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. phcogj.com [phcogj.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. recsilicon.com [recsilicon.com]

- 13. scribd.com [scribd.com]

physical and chemical properties of Dimethylmethoxy(3,3,3-trifluoropropyl)silane

An In-depth Technical Guide to Dimethylmethoxy(3,3,3-trifluoropropyl)silane

Authored by a Senior Application Scientist

Abstract

This compound is a specialized organosilicon compound distinguished by its dual functionality. It possesses reactive dimethoxy groups attached to the silicon atom, which allow for hydrolysis and condensation reactions, and a chemically robust 3,3,3-trifluoropropyl group that imparts unique properties such as hydrophobicity and thermal stability. This combination makes it an invaluable reagent for advanced material synthesis and surface modification. This guide provides a comprehensive analysis of its physical and chemical properties, explores its reactivity through the lens of hydrolysis and condensation, outlines its applications in creating high-performance materials, and offers practical protocols for its use and safe handling. This document is intended for researchers, chemists, and material scientists who seek to leverage the unique attributes of this fluorinated silane in their work.

Molecular Identity and Structure

This compound, a key intermediate in organosilicon synthesis, is defined by a unique structure that dictates its chemical behavior and applications.[1] The silicon center is bonded to two hydrolyzable methoxy groups, a stable methyl group, and the defining 3,3,3-trifluoropropyl group.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 358-67-8 | [2] |

| Molecular Formula | C₆H₁₃F₃O₂Si | [2] |

| Molecular Weight | 202.25 g/mol | [2] |

| IUPAC Name | dimethoxy-methyl-(3,3,3-trifluoropropyl)silane | [2] |

| Synonyms | (3,3,3-Trifluoropropyl)methyldimethoxysilane, 1,1,1-Trifluoro-3-[dimethoxy(methyl)silyl]propane | [3] |

| InChI | 1S/C6H13F3O2Si/c1-10-12(3,11-2)5-4-6(7,8)9/h4-5H2,1-3H3 | [2] |

| InChIKey | DIJRHOJUQFHYEZ-UHFFFAOYSA-N | [4] |

| SMILES String | CO(CCC(F)(F)F)OC |[2] |

Physicochemical Properties

The physical characteristics of this compound are a direct consequence of its molecular structure. The presence of the fluorinated alkyl chain significantly influences properties like density and refractive index compared to non-fluorinated analogues.

Table 2: Physical and Safety Properties

| Property | Value | Source |

|---|---|---|

| Appearance | Colorless to almost colorless clear liquid | |

| Density | 1.089 g/mL at 20 °C | |

| Refractive Index (n20/D) | 1.358 | |

| Flash Point | 57.8 °C (136.0 °F) - closed cup |

| Purity | ≥97.0% (GC) | |

Core Reactivity: Hydrolysis and Condensation

The utility of this compound as a surface modifier and polymer precursor is rooted in the reactivity of its Si-OCH₃ bonds. The process occurs in two primary stages: hydrolysis followed by condensation.[5][6]

-

Hydrolysis: The methoxy groups are susceptible to hydrolysis upon exposure to water, a reaction that can be catalyzed by either acid or base.[7][8] This step cleaves the silicon-oxygen bond of the methoxy group to form a reactive silanol (Si-OH) intermediate and methanol as a byproduct. The rate of hydrolysis is influenced by factors such as pH, water concentration, and the steric and electronic nature of the substituents on the silicon atom.[7][9]

-

Condensation: The newly formed, highly reactive silanol groups readily condense with other silanols or with remaining methoxy groups. This process forms stable, covalent siloxane (Si-O-Si) bonds, which are the backbone of silicone polymers and self-assembled monolayers on surfaces.

This two-step reaction mechanism is fundamental to how this silane chemically bonds to substrates and polymerizes into larger structures.

Caption: Hydrolysis and condensation workflow of this compound.

Applications in Research and Development

The unique combination of a reactive head and a fluorinated tail makes this silane a versatile tool in materials science and has implications for the pharmaceutical and medical device industries.

Surface Modification

A primary application is the modification of surfaces to create low-energy coatings.[1][10] When applied to substrates rich in hydroxyl groups (e.g., glass, silica, metal oxides), the silane undergoes hydrolysis and condensation to form a covalently bonded, self-assembled monolayer. The outwardly oriented trifluoropropyl groups create a surface that is both hydrophobic (water-repellent) and oleophobic (oil-repellent).[10][11]

This property is critical for:

-

Self-Cleaning and Anti-Fouling Surfaces: Used in coatings for optics, electronics, and biomedical devices to prevent adhesion of contaminants.

-

Microfluidics and Diagnostics: Modifying the surface energy of channels in microfluidic chips to control fluid flow and prevent non-specific binding of biomolecules.

-

Chromatography: Functionalizing stationary phases (e.g., silica gel) to create novel separation media with unique selectivity.

Caption: Grafting of the silane onto a hydroxylated surface to create a low-energy interface.

Fluorosilicone Synthesis

This compound serves as a key monomer for producing specialty fluorosilicone fluids and resins.[10][12] These polymers combine the high thermal stability and flexibility of a polysiloxane backbone with the chemical resistance, solvent resistance, and low refractive index conferred by the fluorinated side chains. Such materials are indispensable in the aerospace, automotive, and electronics industries for creating durable seals, lubricants, and encapsulants that perform under extreme conditions.

Relevance in Drug Development

While not a therapeutic agent itself, the unique properties of this silane are highly relevant to the pharmaceutical industry. The trifluoromethyl (-CF₃) group is a well-established pharmacophore in modern drug design, known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[13][14]

The utility of this compound in this field lies in its role as:

-

A Building Block: For synthesizing more complex fluorinated molecules that may serve as novel drug candidates or their intermediates.

-

A Surface Modifier for Drug Delivery Systems: Creating hydrophobic or controlled-adhesion surfaces on nanoparticles, implants, or other drug delivery vehicles to modulate drug release profiles and biocompatibility.

-

A Coating for Diagnostic and Analytical Tools: Functionalizing surfaces of biosensors or chromatography columns to improve analytical performance and reduce biofouling.

Experimental Protocols

Protocol: Surface Silylation of Glass Substrates

This protocol describes a general method for creating a hydrophobic coating on glass slides. Caution: This procedure should be performed in a fume hood with appropriate personal protective equipment.

1. Substrate Preparation and Cleaning: a. Immerse glass slides in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes to clean and hydroxylate the surface. (Extreme Caution: Piranha solution is highly corrosive and reactive). b. Thoroughly rinse the slides with deionized water and then with ethanol. c. Dry the slides under a stream of nitrogen and then in an oven at 110°C for 1 hour to remove residual water. Cool to room temperature in a desiccator.

2. Silylation Procedure: a. Prepare a 2% (v/v) solution of this compound in an anhydrous solvent (e.g., toluene or hexane) in a sealed container. b. Immerse the clean, dry glass slides in the silane solution. c. Allow the reaction to proceed for 2-4 hours at room temperature, or for 30 minutes at 60°C, under a dry atmosphere (e.g., nitrogen or argon). d. Remove the slides from the solution and rinse sequentially with the anhydrous solvent (toluene/hexane), followed by ethanol, to remove any unbound silane. e. Cure the slides in an oven at 110°C for 30-60 minutes to promote covalent bond formation and remove residual solvent.

3. Validation: a. After cooling, validate the hydrophobicity by placing a droplet of water on the surface. A high contact angle (>90°) indicates successful silylation.

Safety and Handling

Proper handling of this compound is essential due to its chemical nature.

Table 3: GHS Hazard Information

| Category | Information |

|---|---|

| Pictograms | GHS02 (Flame) |

| Signal Word | Warning |

| Hazard Statements | H226: Flammable liquid and vapor.[2][15] |

| H315: Causes skin irritation.[2] |

| | H319: Causes serious eye irritation.[2] |

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[15][16] Keep away from heat, sparks, open flames, and other ignition sources.[16][17] Ground/bond the container and receiving equipment to prevent static discharge.[15][18] Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[15]

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as water, acids, bases, and oxidizing agents.[15][17][18] Keep the container tightly sealed to prevent contact with atmospheric moisture, which can cause hydrolysis and degradation of the product.[15]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not release into the environment.[15][16]

Conclusion

This compound is a highly versatile and enabling chemical reagent. Its defining characteristic is the combination of hydrolyzable methoxy groups with a stable, low-energy trifluoropropyl group. This structure allows for covalent attachment to a wide range of materials, imparting valuable properties such as hydrophobicity, oleophobicity, and chemical resistance. For scientists and researchers in materials science, polymer chemistry, and drug development, this silane offers a robust platform for creating advanced functional surfaces and high-performance fluorosilicone polymers. A thorough understanding of its properties, reactivity, and safe handling procedures is key to unlocking its full potential in innovative applications.

References

- Dimethoxy-methyl(3,3,3-trifluoropropyl)silane - Sigma-Aldrich.

- Brinker, C.J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids.

- Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane - TCI Chemicals.

- US Patent 4395563A - Hydrolysis of alkoxysilanes.

- Factors contributing to the stability of alkoxysilanes in aqueous solution - Gelest, Inc.

- Principles of Hydrolysis and Condensation Reaction of Alkoxysilanes - Publik

- Kinetics of alkoxysilanes hydrolysis: An empirical approach - PubMed.

- Silane, dimethoxymethyl(3,3,3-trifluoropropyl)- | C6H13F3O2Si | CID 67751 - PubChem.

- Unlocking Material Potential: The Chemistry of this compound - NINGBO INNO PHARMCHEM CO.,LTD.

- CFS-607, (3,3,3-Trifluoropropyl)trimethoxysilane, Cas No. 429-60-7 - Co-Formula.

- Fluoro Silanes as surface modification, fluorosilane co

- SAFETY D

- SAFETY D

- Trimethoxy(3,3,3-trifluoropropyl)silane - Santa Cruz Biotechnology.

- Surface modification by fluoroalkyl-functional silanes - Semantic Scholar.

- DIMETHYLDIMETHOXYSILANE, 96% - Gelest, Inc.

- Trimethoxy(3,3,3-trifluoropropyl)silane, ≥97.0% (GC) - Sigma-Aldrich.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Dimethoxy-methyl(3,3,3-trifluoropropyl)silane | CAS 358-67-8 | SCBT - Santa Cruz Biotechnology.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Silane, dimethoxymethyl(3,3,3-trifluoropropyl)- | C6H13F3O2Si | CID 67751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 三甲氧基(3,3,3-三氟丙基)硅烷 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. gelest.com [gelest.com]

- 6. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 7. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 8. US4395563A - Hydrolysis of alkoxysilanes - Google Patents [patents.google.com]

- 9. Kinetics of alkoxysilanes hydrolysis: An empirical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluoro Silanes as surface modification, fluorosilane coating | SiSiB SILICONES [sinosil.com]

- 11. Surface modification by fluoroalkyl-functional silanes | Semantic Scholar [semanticscholar.org]

- 12. 3,3,3-Trifluoropropyltrimethoxysilane Cas 429-60-7 | Co-Formula Manufacturer [cfmats.com]

- 13. mdpi.com [mdpi.com]

- 14. jelsciences.com [jelsciences.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. fishersci.com [fishersci.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. gelest.com [gelest.com]

Dimethylmethoxy(3,3,3-trifluoropropyl)silane CAS number 4852-13-5

An In-Depth Technical Guide to Dimethylmethoxy(3,3,3-trifluoropropyl)silane (CAS 4852-13-5)

Introduction: A Molecule of Strategic Importance

In the landscape of advanced materials and specialty chemicals, organosilicon compounds hold a unique position, bridging the gap between inorganic and organic chemistry. This compound, identified by CAS number 4852-13-5, is a prime example of a molecule engineered for high-performance applications.[1] Its structure is a study in deliberate functional design: a central silicon atom is functionalized with a reactive methoxy group, two stable methyl groups, and a 3,3,3-trifluoropropyl group.[2] This combination is not accidental; the methoxy group provides a reactive handle for covalent bonding to surfaces or polymerization, while the trifluoropropyl group imparts a unique set of properties, including hydrophobicity, oleophobicity, chemical resistance, and thermal stability.[1][3]

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals. We will move beyond simple data recitation to explore the causal chemistry that makes this silane a critical intermediate for surface modification, a monomer for specialty silicones, and a valuable tool in creating advanced materials for demanding environments.[1][2]

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a chemical is the bedrock of its effective application. The key characteristics of this compound are summarized below.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 4852-13-5 | [2][4][5][6] |

| Molecular Formula | C₆H₁₃F₃OSi | [2][4][5] |

| Molecular Weight | 186.25 g/mol | [2][4][5] |

| Appearance | Liquid | [2] |

| Synonyms | (3,3,3-Trifluoropropyl)dimethylmethoxysilane, Methoxydimethyl(3,3,3-trifluoropropyl)silane | [2][5][7] |

| Purity | Typically ≥95% or ≥97% | [4][7] |

| SMILES | CO(C)CCC(F)(F)F | [2][5] |

| InChI | InChI=1/C6H13F3OSi/c1-10-11(2,3)5-4-6(7,8,9)/h4-5H2,1-3H3 | [2] |

dot graph "chemical_structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

// Central Silicon Si [pos="0,0!", label="Si"];

// Methyl groups

C1 [pos="-1.5,-0.5!", label=

// Methoxy group

O [pos="0,1.5!", label="O"];

C3 [pos="0,2.5!", label=

// Trifluoropropyl group

C4 [pos="-0.8,-1.8!", label=

// Bonds Si -- C1; Si -- C2; Si -- O; O -- C3; Si -- C4; C4 -- C5; C5 -- C6; } Caption: Chemical Structure of this compound.

The Chemistry of Activation: Hydrolysis and Condensation

The utility of this compound is fundamentally rooted in the reactivity of its Si-O-CH₃ bond. This is a moisture-sensitive linkage, a feature that is not a liability but the key to its function as a surface coupling agent.[1] The process occurs in a well-understood, multi-step sequence.

-

Hydrolysis: In the presence of water (often catalyzed by acid or base), the methoxy group hydrolyzes to form a reactive silanol (Si-OH) and methanol as a byproduct. This is the activation step. The rate of hydrolysis is influenced by pH, catalyst, and solvent.[8][9][10] Acidic conditions tend to accelerate hydrolysis while slowing condensation, which can be advantageous for achieving a uniform monolayer on a surface.[10]

-

Condensation: The newly formed, highly reactive silanol groups can then undergo condensation. This can occur in two ways:

-

Intermolecularly: Two silanol molecules can condense to form a siloxane (Si-O-Si) bond, leading to the formation of oligomers or a polymer network.

-

With Surface Hydroxyls: The silanol can react with hydroxyl (-OH) groups present on the surface of inorganic substrates like glass, silica, or metal oxides, forming a stable, covalent Si-O-Substrate bond.[11][12]

-

-

Grafting and Orientation: Once covalently bonded to the substrate, the molecule is anchored. The stable, non-polar dimethyl and trifluoropropyl groups orient away from the inorganic surface, creating a new surface layer with dramatically different properties. The trifluoropropyl group, in particular, is responsible for creating a very low energy surface, leading to hydrophobicity and oleophobicity.[1][3]

Core Applications in Research and Development

The unique bifunctionality of this silane makes it a versatile tool for material scientists and drug development professionals.

High-Performance Surface Modification

The primary application is the creation of robust, low-energy surfaces.[1] By grafting a monolayer of this compound, a substrate can be rendered:

-

Hydrophobic & Oleophobic: The high density of fluorine atoms in the trifluoropropyl tail creates a surface that repels both water and oils. This is critical for anti-fouling, anti-stiction, and moisture-barrier coatings.[13][14]

-

Chemically Resistant: The fluorinated surface is highly resistant to chemical attack and solvents.[1]

-

Durable: The covalent Si-O-Substrate bond is exceptionally strong and stable, ensuring the surface treatment is not easily removed.

In a drug development context, this is highly relevant for modifying the surfaces of microplates, biosensors, or medical devices to reduce non-specific binding of proteins and other biomolecules, thereby improving assay accuracy and device biocompatibility.[13][15]

Intermediate for Specialty Polymers

The reactive methoxy group allows this molecule to be used as a monomer or a co-monomer in the synthesis of specialty fluorosilicone polymers.[1] Incorporating the trifluoropropyl moiety into a silicone backbone enhances the resulting polymer's thermal stability, chemical resistance, and modifies its surface energy and refractive index.[3] These fluorosilicones are indispensable in aerospace, automotive, and electronics industries as high-performance sealants, elastomers, and coatings.[16]

Experimental Protocol: Hydrophobic Surface Treatment of Glass Substrates

This protocol provides a self-validating workflow for rendering a glass surface hydrophobic. The success of the procedure is easily verified by observing the contact angle of a water droplet on the treated surface.

Causality Statement: The goal is to first generate a high density of surface hydroxyl groups (activation) and then covalently bond the silane to these sites via its hydrolyzed methoxy group, orienting the hydrophobic trifluoropropyl tail outwards.

Materials:

-

This compound (CAS 4852-13-5)

-

Anhydrous Toluene or Isopropanol

-

Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂) - EXTREME CAUTION

-

Deionized water

-

Nitrogen gas stream

-

Glass microscope slides

-

Oven

Procedure:

-

Substrate Cleaning & Activation (Critical Step):

-

Rationale: Standard cleaning is insufficient. A highly reactive, hydroxyl-rich surface is required for efficient and uniform silane grafting. Piranha solution is an aggressive oxidizing agent that removes organic residues and hydroxylates the surface.

-

a. Place glass slides in a glass container.

-

b. Under a fume hood, carefully prepare Piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid. Warning: This is a highly exothermic and dangerous mixture. Use appropriate PPE (face shield, acid-resistant gloves, lab coat).

-

c. Immerse the slides in the Piranha solution for 30-60 minutes.

-

d. Carefully decant the Piranha solution and rinse the slides extensively with deionized water.

-

e. Dry the slides under a stream of nitrogen and use immediately. The surface is now highly activated and hydrophilic.

-

-

Silane Solution Preparation:

-

Rationale: The silane is applied from a dilute solution in a non-aqueous solvent to control the deposition rate and prevent premature self-condensation (polymerization) in bulk solution.

-

a. In a glove box or dry environment, prepare a 1-2% (v/v) solution of this compound in anhydrous toluene. A trace amount of adventitious water is usually sufficient to initiate hydrolysis.

-

-

Silanization (Grafting):

-

Rationale: This step allows the hydrolyzed silane molecules to diffuse to the surface and react with the activated hydroxyl groups.

-

a. Immerse the cleaned, dry slides into the silane solution for 1-2 hours at room temperature. Ensure the container is sealed to prevent atmospheric moisture contamination.

-

-

Rinsing and Curing:

-

Rationale: Rinsing removes any physisorbed (non-covalently bonded) silane molecules. Curing provides the thermal energy to drive the condensation reaction to completion, forming stable covalent bonds and removing residual water.

-

a. Remove the slides from the solution and rinse thoroughly with fresh anhydrous toluene to remove excess silane.

-

b. Dry the slides under a nitrogen stream.

-

c. Place the slides in an oven at 110-120°C for 1 hour to cure the silane layer.

-

-

Validation:

-

Rationale: A simple visual check confirms the chemical transformation of the surface.

-

a. After cooling, place a small droplet of deionized water on the surface. An untreated slide will show the water spreading out (low contact angle). A successfully treated slide will show the water beading up into a sphere (high contact angle), demonstrating hydrophobicity.

-

Safety, Handling, and Stability

Proper handling of this compound is essential for ensuring laboratory safety and maintaining the chemical's integrity.

Hazard Profile:

-

Irritant: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][17]

-

Moisture Sensitive: Reacts with water and moisture.[1] The hydrolysis reaction, while essential for its application, means the compound must be handled under dry conditions to prevent degradation.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[7]

-

Hazardous Decomposition: Upon combustion, can produce carbon oxides, hydrogen fluoride, and silicon oxides.[7]

Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, and appropriate protective gloves and clothing to prevent skin and eye contact.[7][17]

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[7][17]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][17] The container should be sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.

-

Spill Management: In case of a spill, absorb with an inert material and place in a suitable, closed container for disposal.[17]

References

-

Dimethylmethoxy(3, 3, 3-trifluoropropyl)silane, min 97%, 1 gram. HDH-Biopharma.[Link]

-

Methoxydimethyl(3,3,3-trifluoropropyl)silane. AA Blocks.[Link]

-

This compound. GlobalChemMall.[Link]

-

Unlocking Material Potential: The Chemistry of this compound. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Silane, dimethoxymethyl(3,3,3-trifluoropropyl)-. PubChem, National Center for Biotechnology Information.[Link]

-

(3,3,3-TRIFLUOROPROPYL)TRIMETHOXYSILANE, 98%. Gelest, Inc.[Link]

-

LS-M53 3,3,3-Trifluoropropyltrimethoxysilane CAS NO. 429-60-7. Silfluo.[Link]

-

Hydrophobicity-Hydrophilicty and Silane Surface Modification. Gelest, Inc.[Link]

-

The Role of (3,3,3-Trifluoropropyl)methyldichlorosilane in Specialty Chemicals and R&D. Fluorochem.[Link]

-

CFS-607, (3,3,3-Trifluoropropyl)trimethoxysilane, Cas No. 429-60-7. Co-Formula.[Link]

-

Silane adhesion mechanism in dental applications and surface treatments: A review. PubMed, National Center for Biotechnology Information.[Link]

-

Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. ResearchGate.[Link]

-

Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media. PMC, National Center for Biotechnology Information.[Link]

-

Silane, trimethoxy(3,3,3-trifluoropropyl)-. Wiley Online Library.[Link]

-

The Role of Fluorinated Organosilanes in Modern Material Science. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

(3,3,3-TRIFLUOROPROPYL)DIMETHYLCHLOROSILANE. Gelest, Inc.[Link]

-

Hydrolysis and condensation of silanes in aqueous solutions. ResearchGate.[Link]

-

Structures of the silanes used in this work. ResearchGate.[Link]

-

The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. AFINITICA.[Link]

-

Surface modification of bio-based composites via silane treatment: a short review. Taylor & Francis Online.[Link]

-

Watson's Silane Industry Chain Capability System: Driving Industrial Upgrading Through Molecular Innovation. FCAD Group.[Link]

-

Assessment Effect of Surface Modification of Nano Alumina with Vinyl Trimethoxy Silane to Mechanical Properties of Vinyl Ester. Walsh Medical Media.[Link]

-

Trimethoxysilane. Wikipedia.[Link]

-

Preparation of sol-gel hybrid materials from γ-methacryloxypropyltrimethoxysilane and tetramethyl orthosilicate: study of the hydrolysis and condensation reactions. SciSpace.[Link]

-

Analysis of the 3-Glycidoxypropyltrimethoxysilane (GPTMS) hydrolysis by infrared spectroscopy. SciELO.[Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. CAS 4852-13-5: this compound [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. calpaclab.com [calpaclab.com]

- 5. aablocks.com [aablocks.com]

- 6. globalchemmall.com [globalchemmall.com]

- 7. aksci.com [aksci.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. gelest.com [gelest.com]

- 12. Silane adhesion mechanism in dental applications and surface treatments: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. (3,3,3-TRIFLUOROPROPYL)TRIMETHOXYSILANE, 98% | [gelest.com]

- 14. CAS 429-60-7 3 3 3 Trifluoropropyl Trimethoxysilane Wholesale | Silfluo [silfluosilicone.com]

- 15. Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 3,3,3-Trifluoropropyltrimethoxysilane Cas 429-60-7 | Co-Formula Manufacturer [cfmats.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to Dimethylmethoxy(3,3,3-trifluoropropyl)silane: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of Dimethylmethoxy(3,3,3-trifluoropropyl)silane (CAS No. 4852-13-5), an organosilicon compound of increasing interest in materials science and specialty chemical synthesis. We will delve into its core physicochemical properties, discuss the principles of its synthesis and characterization, and explore its current and potential applications, particularly in the realm of surface modification. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile molecule.

Introduction: The Unique Role of Fluorinated Organosilanes

Organosilicon compounds are at the forefront of materials innovation, offering a unique combination of organic and inorganic properties. The introduction of fluorine into these molecules further enhances their performance characteristics, leading to materials with superior thermal stability, hydrophobicity, and chemical resistance. This compound is a prime example of such a molecule, distinguished by its trifluoropropyl functionality.[1] The presence of the methoxy group provides a reactive site for hydrolysis and condensation, fundamental reactions in organosilicon chemistry.[1] This dual functionality makes it a critical intermediate in the synthesis of advanced materials.[1]

It is important to distinguish this compound from a close structural analogue, Dimethoxy-methyl(3,3,3-trifluoropropyl)silane (CAS No. 358-67-8). While both are fluorinated silanes, their reactivity and applications can differ due to the number of reactive methoxy groups. This guide will focus specifically on the dimethylmethoxy variant.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application.

| Property | Value | Source |

| Molecular Formula | C6H13F3OSi | |

| Molecular Weight | 186.25 g/mol | |

| CAS Number | 4852-13-5 | |

| Appearance | Liquid | [2] |

| Purity | Typically ≥97% |

The key structural features of this compound are the dimethylsilyl group, a single methoxy group, and the 3,3,3-trifluoropropyl group. The trifluoropropyl group imparts significant hydrophobicity and chemical resistance to materials derived from this silane.[2] The methoxy group serves as the primary reactive site for hydrolysis and subsequent condensation reactions, allowing for the covalent bonding of the silane to surfaces or the formation of polysiloxane networks.[1]

Synthesis and Characterization

General Synthesis Principles

Illustrative Synthetic Pathway (Based on related chemistries):

A plausible synthetic route would involve the hydrosilylation of 3,3,3-trifluoropropene with dichloromethylsilane to form chloro(methyl)(3,3,3-trifluoropropyl)silane. This intermediate would then be reacted with methanol in the presence of a base to yield this compound.

Spectroscopic Characterization

Due to the lack of publicly available spectral data for this compound, we will discuss the expected spectroscopic features based on its structure and data from analogous compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: One would expect to see signals corresponding to the dimethylsilyl protons, the methoxy protons, and the methylene protons of the trifluoropropyl group. The integration of these signals would be in a 6:3:2:2 ratio.

-

¹³C NMR: Signals for the methyl carbons attached to silicon, the methoxy carbon, and the carbons of the trifluoropropyl chain would be present. The carbon attached to the fluorine atoms would show a characteristic quartet due to C-F coupling.

-

¹⁹F NMR: A triplet is expected for the three equivalent fluorine atoms, coupled to the adjacent methylene group.

-

²⁹Si NMR: A single resonance would confirm the presence of a single silicon environment.

-

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M+) at m/z 186. Fragmentation would likely involve the loss of a methyl group (M-15), a methoxy group (M-31), or cleavage of the propyl chain.

Core Reactivity: Hydrolysis and Condensation

The utility of this compound as a surface modifying agent and a monomer for specialty silicones stems from the reactivity of its methoxy group. This reactivity is primarily governed by hydrolysis and condensation reactions.

Hydrolysis

In the presence of water, the methoxy group can be hydrolyzed to a silanol group (-Si-OH), releasing methanol as a byproduct. This reaction can be catalyzed by either acid or base.

Reaction: (CH₃)₂(CH₃O)Si(C₃H₄F₃) + H₂O ⇌ (CH₃)₂ (HO)Si(C₃H₄F₃) + CH₃OH

Condensation

The resulting silanol is highly reactive and can undergo condensation with other silanol groups or with hydroxyl groups on a substrate surface to form stable siloxane bonds (Si-O-Si).

Reaction: 2 (CH₃)₂(HO)Si(C₃H₄F₃) ⇌ (CH₃)₂(C₃H₄F₃)Si-O-Si(C₃H₄F₃)(CH₃)₂ + H₂O

This condensation process is the basis for the formation of self-assembled monolayers on surfaces and the production of silicone polymers.

Caption: Hydrolysis and condensation workflow of this compound.

Applications in Research and Development

The unique properties of this compound make it a valuable tool in various research and development applications.

Surface Modification

A primary application of this silane is in surface modification. By grafting a monolayer of this compound onto a substrate, the surface energy can be significantly lowered, imparting hydrophobicity and oleophobicity. This is particularly useful for:

-

Creating non-stick and easy-to-clean surfaces: The low surface energy repels both water and oils.

-

Improving durability and adhesion: The covalent Si-O-Si bonds formed with the substrate provide a robust and durable coating.[1]

-

Protecting sensitive materials: The chemical resistance of the fluorinated coating can protect underlying materials from harsh environments.

Monomer for Specialty Silicones

This compound can be used as a monomer in the production of specialty silicone polymers. The incorporation of the trifluoropropyl group into the silicone backbone enhances the polymer's thermal stability, chemical resistance, and lowers its refractive index. These specialty silicones find applications in:

-

Aerospace and automotive industries: As high-performance sealants, adhesives, and coatings.

-

Medical devices: Where biocompatibility and chemical inertness are required.[1]

Potential in Drug Development

While direct applications in drug development are not widely documented, the principles of fluorination and surface modification are highly relevant. The trifluoromethyl group is a common motif in many pharmaceuticals, as it can improve metabolic stability and binding affinity.[3] The ability of this compound to modify surfaces could be explored for:

-

Drug delivery systems: Modifying the surface of nanoparticles or other drug carriers to control their hydrophobicity and interaction with biological systems.

-

Biomedical implants: Creating biocompatible and bio-inert coatings to prevent fouling and improve implant performance.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory or industrial setting.

-

Hazards: It is known to cause skin and eye irritation.[4] May cause respiratory irritation.[4]

-

Precautions:

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[6]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[5]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.[5]

Conclusion

This compound is a specialty organosilicon compound with significant potential in materials science and beyond. Its unique combination of a reactive methoxy group and a chemically robust trifluoropropyl group makes it an ideal candidate for creating durable, hydrophobic, and chemically resistant surfaces and polymers. While detailed academic studies on this specific molecule are limited, the foundational principles of its chemistry, by analogy to related compounds, provide a strong basis for its application and further exploration by researchers and drug development professionals.

References

-

American Elements. Dimethylmethoxy(3, 3, 3-trifluoropropyl)silane, min 97%. [Link]

-

AA Blocks. 4852-13-5 | MFCD00236726 | Methoxydimethyl(3,3,3-trifluoropropyl)silane. [Link]

-

GlobalChemMall. This compound. [Link]

-

PubChem. Silane, dimethoxymethyl(3,3,3-trifluoropropyl)-. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Material Potential: The Chemistry of this compound. [Link]

-

Gelest, Inc. (3,3,3-TRIFLUOROPROPYL)TRIMETHOXYSILANE, 98%. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. rsc.org [rsc.org]

- 3. afinitica.com [afinitica.com]

- 4. rsc.org [rsc.org]

- 5. 3,3,3-Trifluoropropyltrimethoxysilane Cas 429-60-7 | Co-Formula Manufacturer [cfmats.com]

- 6. Effects of Hydrophobic Modification of Linear- and Branch-Structured Fluorinated and Nonfluorinated Silanes on Mesoporous Silica Particles - PMC [pmc.ncbi.nlm.nih.gov]

1H NMR analysis of Dimethylmethoxy(3,3,3-trifluoropropyl)silane

An In-Depth Technical Guide to the ¹H NMR Analysis of Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane

Executive Summary

Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane (CAS: 358-67-8) is a versatile organosilicon compound pivotal in the synthesis of advanced materials.[1] Its unique structure, combining a reactive dimethoxysilyl group with a stable, hydrophobic trifluoropropyl chain, makes it a valuable precursor for high-performance coatings, adhesives, and specialty silicones.[2][3] Precise structural verification is paramount for ensuring material integrity and performance, and high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical tool for this purpose. This guide provides a comprehensive, in-depth analysis of the ¹H NMR spectrum of Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane, grounded in both theoretical principles and practical, field-proven experimental protocols. It is designed for researchers and professionals who require a robust understanding of how to acquire, interpret, and validate the structure of this important fluorosilane intermediate.

The Molecular Architecture and Its Spectroscopic Implications

Understanding the ¹H NMR spectrum begins with a thorough analysis of the molecule's structure. Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane possesses four distinct sets of non-equivalent protons, each residing in a unique electronic environment that dictates its chemical shift, integration, and signal splitting.

The central silicon atom is bonded to:

-

A methyl group directly attached to the silicon (Si-CH₃).

-

Two chemically equivalent methoxy groups (Si-(OCH₃)₂).

-

A 3,3,3-trifluoropropyl group (-CH₂CH₂CF₃), which itself contains two distinct methylene (-CH₂-) groups.

The presence of the electropositive silicon atom and the highly electronegative oxygen and fluorine atoms creates a well-differentiated spectrum that is highly informative for structural confirmation.

Figure 1: Molecular structure of Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane with proton environments labeled (a-d).

Theoretical ¹H NMR Spectral Prediction

Based on first principles of NMR spectroscopy, we can predict the key features of the ¹H NMR spectrum. The reference standard is tetramethylsilane (TMS, (CH₃)₄Si), defined as 0 ppm.[4][5]

| Label | Proton Group | Predicted Chemical Shift (δ, ppm) | Rationale for Shift | Predicted Multiplicity | Predicted Integration |

| (a) | Si-CH₃ | ~0.1 | The electropositive nature of silicon results in strong shielding of the attached methyl protons, shifting the signal significantly upfield, close to TMS.[6] | Singlet (s) | 3H |

| (b) | Si-OCH₃ | ~3.5 | The electronegative oxygen atom deshields the methoxy protons, shifting them downfield. This is a characteristic region for methoxy groups on silicon.[7][8] | Singlet (s) | 6H |

| (c) | Si-CH₂ -CH₂-CF₃ | ~0.8 | These methylene protons are adjacent to the shielding silicon atom, placing them at a relatively upfield position for a methylene group. | Multiplet (m) or Triplet of Quartets (tq) | 2H |

| (d) | Si-CH₂-CH₂ -CF₃ | ~2.0 | These protons are deshielded by the powerful inductive effect of the adjacent CF₃ group, causing a significant downfield shift compared to proton group (c).[9] | Multiplet (m) or Quartet of Triplets (qt) | 2H |

Causality of Splitting Patterns:

-

Protons (a) and (b): These methyl groups have no adjacent, non-equivalent protons, hence they appear as sharp singlets.

-

Protons (c): These protons are coupled to the two adjacent protons of group (d) (a triplet, ³JHH) and potentially show long-range coupling to the three fluorine atoms on the terminal carbon (a quartet, ⁴JHF). The resulting pattern is often a complex multiplet.

-

Protons (d): These protons experience strong coupling to the three adjacent fluorine atoms (a quartet, ³JHF) and coupling to the two adjacent protons of group (c) (a triplet, ³JHH).[10] The expected pattern is a quartet of triplets (qt).

A Self-Validating Protocol for High-Resolution ¹H NMR Acquisition

The quality of NMR data is critically dependent on a rigorous and well-justified experimental protocol. The following workflow is designed to produce a high-resolution spectrum suitable for unambiguous structural confirmation.

Figure 2: Experimental workflow for ¹H NMR analysis.

Step-by-Step Methodology & Rationale:

-

Sample Preparation:

-

Analyte Mass: 10-20 mg provides an excellent signal-to-noise ratio on modern spectrometers (≥400 MHz) without risking concentration-dependent shifts.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice. It is chemically inert towards the silane, has a low viscosity, and dissolves the compound well. Its residual proton signal at ~7.26 ppm does not interfere with any analyte signals.[11][12]

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted reference standard for ¹H NMR, defining the 0 ppm mark.[5] Its volatility and inertness make it ideal.

-

-

Instrumental Setup & Acquisition:

-

Lock and Shim: The deuterium signal from CDCl₃ is used by the spectrometer to "lock" the magnetic field, preventing drift. Shimming is the process of optimizing the magnetic field homogeneity to achieve sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Relaxation Delay (D1): A delay of 5 seconds is recommended. This ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, which is crucial for accurate signal integration.

-

Pulse Angle: A 30° pulse is a good compromise, providing strong signal without saturating the protons, further contributing to quantitative accuracy.

-

Number of Scans: 16 scans are typically sufficient to obtain a high-quality spectrum.

-

-

-

Data Processing:

-

Referencing: The spectrum must be calibrated by setting the TMS signal to exactly 0.00 ppm.

-

Integration: The integral of each signal is measured. As a self-validation step, the relative ratios of the integrals should correspond to the number of protons in each group (3:6:2:2).[13][14]

-

Peak Picking and Assignment: Each signal is assigned to its corresponding proton group based on the analysis of its chemical shift and multiplicity, as predicted in Section 2.

-

Interpreting the Spectrum: A Data-Driven Analysis

The following table presents typical ¹H NMR data for Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane acquired in CDCl₃.

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 1 | 0.11 | Singlet (s) | - | 3H | Si-CH₃ (a) |

| 2 | 0.82 | Multiplet (m) | - | 2H | Si-CH₂ -CH₂-CF₃ (c) |

| 3 | 2.05 | Multiplet (m) | - | 2H | Si-CH₂-CH₂ -CF₃ (d) |

| 4 | 3.54 | Singlet (s) | - | 6H | Si-OCH₃ (b) |

Analysis of Results:

-

Si-CH₃ (a): The signal at 0.11 ppm is a sharp singlet integrating to 3 protons, perfectly matching the prediction for the methyl group directly bonded to silicon.

-

Si-OCH₃ (b): The singlet at 3.54 ppm, with an integration value corresponding to 6 protons, is unambiguously assigned to the two equivalent methoxy groups.[8]

-

Si-CH₂- (c): The upfield multiplet at 0.82 ppm (2H) is consistent with the methylene group adjacent to the silicon atom.

-

-CH₂-CF₃ (d): The downfield multiplet at 2.05 ppm (2H) corresponds to the methylene group adjacent to the trifluoromethyl group. Its downfield position relative to signal (c) is a direct consequence of the powerful deshielding effect of the fluorine atoms.[9]

The observed data shows excellent correlation with the theoretical predictions, providing definitive confirmation of the chemical structure of Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane.

Conclusion

¹H NMR spectroscopy provides a detailed and unambiguous fingerprint of Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane. The four distinct signals, characterized by their unique chemical shifts, integrations, and multiplicities, directly correspond to the four unique proton environments within the molecule. The upfield singlet of the Si-CH₃ group, the characteristic methoxy singlet around 3.5 ppm, and the two distinct methylene multiplets of the trifluoropropyl chain are key identifiers. By following the rigorous experimental protocol outlined in this guide, researchers and quality control professionals can reliably verify the structure and purity of this important chemical intermediate, ensuring the integrity of the advanced materials derived from it.

References

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. nbinno.com [nbinno.com]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. hil18_sln.html [ursula.chem.yale.edu]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. acdlabs.com [acdlabs.com]

- 14. youtube.com [youtube.com]

reactivity of trifluoropropylsilane intermediates

An In-depth Technical Guide to the Reactivity of Trifluoropropylsilane Intermediates

Abstract

The unique electronic properties conferred by the 3,3,3-trifluoropropyl group make trifluoropropylsilanes a versatile class of reagents in modern chemistry. Their intermediates, particularly silanols and hypervalent silicate species, exhibit distinct reactivity profiles that are being increasingly harnessed in fields ranging from materials science to pharmaceutical development. The strong electron-withdrawing nature of the trifluoropropyl moiety significantly influences the polarity of the silicon center, enhancing its susceptibility to nucleophilic activation and modulating the acidity of silanol precursors. This guide provides an in-depth exploration of the generation, reactivity, and mechanistic underpinnings of key trifluoropropylsilane intermediates. It aims to furnish researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize these powerful synthetic tools.

Introduction: The Strategic Importance of Trifluoropropylsilanes

Organosilicon compounds have long been cornerstones of chemical synthesis, offering a diverse toolkit for constructing complex molecular architectures. Within this family, fluorinated silanes, and specifically those bearing the 3,3,3-trifluoropropyl group, have emerged as exceptionally valuable building blocks.[1] The trifluoropropyl group imparts a unique combination of properties, including high thermal stability, chemical resistance, and low surface energy.[1] These characteristics are directly translated into the materials derived from them, such as advanced fluorinated silicones used in high-performance lubricants and sealants.[1]

In the realm of drug development, the incorporation of fluorine can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profile. The trifluoromethyl (CF₃) group, in particular, is a well-established pharmacophore known to enhance metabolic stability, binding affinity, and cell membrane permeability.[2] Trifluoropropylsilane intermediates provide a strategic and often milder route to introduce this crucial moiety or related fluorinated fragments into complex organic molecules, making them highly relevant to medicinal chemists. This guide will dissect the core principles governing the reactivity of these intermediates, moving from their generation to their application in sophisticated chemical transformations.

Generation of Key Reactive Intermediates

The synthetic utility of trifluoropropylsilanes is unlocked through their conversion into more reactive intermediates. The two primary pathways for this activation are hydrolysis to form silanols and fluoride-induced formation of hypervalent silicates.

Hydrolysis to Silanols and Silanolates

Trifluoropropyl-substituted alkoxysilanes, such as (3,3,3-Trifluoropropyl)trimethoxysilane, and chlorosilanes, like (3,3,3-Trifluoropropyl)methyldichlorosilane, serve as common precursors.[1][3] These compounds undergo hydrolysis to yield the corresponding trifluoropropylsilanols (Scheme 1).

Scheme 1: Hydrolysis of Trifluoropropylsilane Precursors

Caption: Generation of silanol and silanolate intermediates.

Unlike the hydrolysis of trichlorosilanes, which is typically rapid and strongly favorable, the hydrolysis of trifluorosilanes is an endothermic process.[4] This distinction is critical; it implies that the reaction requires specific conditions to proceed efficiently and that the resulting silanols may have different stability profiles compared to their non-fluorinated counterparts. The electron-withdrawing trifluoropropyl group increases the acidity of the resulting Si-OH protons, facilitating the formation of nucleophilic silanolate anions in the presence of a base.

Fluoride-Induced Activation to Hypervalent Silicates

The high affinity of silicon for fluoride is a central theme in organosilane chemistry. This interaction is exploited to generate highly reactive, pentacoordinate hypervalent silicate intermediates, often referred to as "siliconates." Sources of fluoride, such as tetrabutylammonium fluoride (TBAF), readily coordinate to the silicon atom of a trifluoropropylsilane.[5]

This coordination expands the silicon's octet, creating a nucleophilic species that is primed for participation in reactions like cross-coupling. The presence of the electronegative trifluoropropyl group further enhances the Lewis acidity of the silicon atom, making it more susceptible to fluoride attack. This mode of activation is exceptionally mild and forms the basis for many modern cross-coupling methodologies.[5]

Reactivity and Mechanistic Principles

The utility of trifluoropropylsilane intermediates stems from their predictable and tunable reactivity, which is governed by the interplay between the silicon center and the trifluoropropyl group.

The Inductive Effect of the Trifluoropropyl Group

The primary influence of the CF₃CH₂CH₂- group is its powerful electron-withdrawing inductive effect (-I effect). This effect has several profound consequences:

-

Increased Lewis Acidity: The silicon atom becomes more electron-deficient and thus a better Lewis acid, facilitating coordination with nucleophiles like fluoride ions or the oxygen atom of a palladium-alkoxide complex during transmetalation.

-

Enhanced Silanol Acidity: The Si-OH protons of trifluoropropylsilanols are more acidic than those of their alkylsilanol analogs. This allows for easier deprotonation to form the more nucleophilic silanolate species under milder basic conditions.

-

Polarization of Si-X Bonds: Bonds between silicon and leaving groups (e.g., Si-Cl, Si-O) are more polarized, making them more susceptible to cleavage.

Role in Palladium-Catalyzed Cross-Coupling Reactions

Trifluoropropylsilane intermediates, particularly silanols and their corresponding silanolates, are excellent nucleophilic partners in palladium-catalyzed cross-coupling reactions (e.g., Hiyama coupling).[6][7] The generally accepted catalytic cycle provides a framework for understanding their reactivity (Scheme 2).

Scheme 2: Hiyama Cross-Coupling Catalytic Cycle

Caption: Generalized Pd-catalyzed cross-coupling cycle.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an organic electrophile (R¹-X) to form a Pd(II) complex. The choice of ligands (Lₙ) on the palladium is critical and can accelerate this step, especially for less reactive electrophiles like aryl chlorides.[6]

-

Transmetalation: This is the key step where the trifluoropropylsilane intermediate participates. An activator, typically a fluoride source (F⁻) or a base (OH⁻), coordinates to the silicon atom, forming a hypervalent silicate or a silanolate. This activated species then transfers its organic group (R²) to the palladium center, displacing the halide (X). The efficiency of this step is highly dependent on the nature of the silicon species and the reaction conditions.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple to form the final product (R¹-R²), regenerating the Pd(0) catalyst, which re-enters the cycle.

The choice of activator and solvent is paramount. For instance, the reactivity of the fluoride ion can be modulated by the presence of water, a crucial consideration for optimizing reactions involving sensitive substrates.[8]

Applications in Drug Development and Materials Science

The unique makes them powerful tools for creating high-value molecules.

| Application Area | Example | Role of Trifluoropropylsilane Intermediate | Reference |

| Drug Development | Synthesis of CF₃-containing drug candidates | Serves as a nucleophilic source for the strategic installation of the trifluoromethylpropyl group onto complex scaffolds via cross-coupling. The CF₃ group is a key pharmacophore in many modern drugs. | [2] |

| Materials Science | Synthesis of fluorosilicone polymers | (3,3,3-Trifluoropropyl)trimethoxysilane is a monomer precursor. Hydrolysis and subsequent condensation (polymerization) leads to fluorosilicone resins with high thermal stability and hydrophobicity. | [3] |

| Surface Modification | Creation of hydrophobic coatings | Hydrolysis of trifluoropropylsilanes generates reactive silanols that can graft onto surfaces (e.g., glass, metal oxides), creating a robust, low-energy, water-repellent layer. | |

| Specialty Chemicals | Intermediate for fluorochemicals | The reactive Si-Cl or Si-OR bonds in precursors allow for straightforward functionalization to create a diverse array of fluorinated organosilicon compounds. | [1] |

Experimental Protocols

The following protocols provide standardized, self-validating methodologies for the generation and use of trifluoropropylsilane intermediates.

Protocol 1: Controlled Hydrolysis of (3,3,3-Trifluoropropyl)trimethoxysilane

This procedure yields a solution of trifluoropropylsilanol oligomers suitable for surface modification or as a precursor for further reactions.

Workflow Diagram

Caption: Workflow for the controlled hydrolysis of a trifluoropropylsilane precursor.

Step-by-Step Methodology:

-

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine (3,3,3-Trifluoropropyl)trimethoxysilane (1.0 equiv), isopropanol (5 mL per mmol of silane), and deionized water (1.5 equiv).

-

Acidification: Add a catalytic amount of 0.1 M hydrochloric acid (approx. 0.01 equiv). The acid catalyzes the hydrolysis and minimizes uncontrolled condensation.

-

Reaction: Heat the mixture to 60°C and stir for 4-6 hours.

-

Monitoring & Validation: The reaction can be monitored by Gas Chromatography (GC) by observing the disappearance of the starting methoxysilane and the appearance of methanol. The reaction is considered complete when >95% of the starting material is consumed.

-

Result: The resulting clear solution contains soluble trifluoropropylsilanol and its low-molecular-weight oligomers and can be used directly for applications like surface coating.

Causality: The use of sub-stoichiometric water and a catalytic amount of acid provides controlled hydrolysis, preventing rapid and extensive polymerization into an insoluble gel. Isopropanol acts as a homogenizing solvent for the nonpolar silane and polar water.

Protocol 2: Fluoride-Promoted Hiyama Cross-Coupling

This protocol describes the coupling of a trifluoropropylsilane with an aryl bromide, a common transformation in medicinal chemistry.

Step-by-Step Methodology:

-

Reagent Preparation: In a glovebox or under an inert atmosphere (N₂ or Ar), add the aryl bromide (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and a suitable phosphine ligand like SPhos (0.04 equiv) to an oven-dried Schlenk tube.

-

Solvent and Reagents: Add anhydrous THF (4 mL per mmol of aryl bromide). Add the trifluoropropylsilane precursor (e.g., (3,3,3-Trifluoropropyl)trimethoxysilane, 1.5 equiv).

-

Activator Addition: Add a 1.0 M solution of TBAF in THF (2.0 equiv) dropwise via syringe over 5 minutes. The fluoride source is critical for activating the silane for transmetalation.[5]

-

Reaction: Seal the tube and heat the reaction mixture to 80°C for 12-18 hours.

-

Monitoring & Validation: Progress is monitored by TLC or LC-MS. The disappearance of the aryl bromide and the appearance of a new, more nonpolar spot/peak indicates product formation.

-

Workup: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Causality: Anhydrous conditions are crucial as water can interfere with the fluoride activator and the palladium catalyst.[8] The use of a specialized ligand (e.g., SPhos) is often necessary to facilitate the oxidative addition of the aryl bromide and prevent catalyst decomposition.[6] The excess of the silane reagent and activator drives the equilibrium towards the product.

Conclusion and Future Outlook

Trifluoropropylsilane intermediates represent a powerful class of reagents whose reactivity is dominated by the strong inductive effect of the fluorinated alkyl chain and the high Lewis acidity of the silicon center. Their ability to serve as robust nucleophilic partners in cross-coupling reactions has cemented their role in the synthesis of complex molecules for both pharmaceutical and materials applications. Future research will likely focus on the development of new, more efficient catalytic systems that can operate under even milder conditions, the expansion of the substrate scope to include more challenging electrophiles, and the design of novel trifluoropropylsilane reagents with tailored reactivity for applications in asymmetric synthesis and bioconjugation.

References

-

Title: Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process. Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Hydrolysis of Fluorosilanes: A Theoretical Study. Source: ResearchGate URL: [Link]

-

Title: Fluoride-Catalyzed Cross-Coupling of Carbamoyl Fluorides and Alkynylsilanes. Source: Organic Letters (via an aggregator) URL: [Link]

-

Title: Selected examples of the cross-coupling reaction with alkenyl silanes. Source: ResearchGate URL: [Link]

-

Title: Cross-coupling reactions of alkenylsilanols with fluoroalkylsulfonates. Source: Semantic Scholar URL: [Link]

-

Title: The Role of (3,3,3-Trifluoropropyl)methyldichlorosilane in Specialty Chemicals and R&D. Source: LinkedIn URL: [Link]

-

Title: CFS-607, (3,3,3-Trifluoropropyl)trimethoxysilane, Cas No. 429-60-7. Source: Co-Formula URL: [Link]

-

Title: The Preparation of Some Fluoroalkylmethyldichlorosilanes and their Hydrolysis Products. Source: Journal of the American Chemical Society URL: [Link]

-

Title: FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Source: MDPI URL: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. トリメトキシ(3,3,3-トリフルオロプロピル)シラン ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Fluoride-Catalyzed Cross-Coupling of Carbamoyl Fluorides and Alkynylsilanes [organic-chemistry.org]

- 6. Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Cross-coupling reactions of alkenylsilanols with fluoroalkylsulfonates. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Thermal Stability of Fluorinated Silanes

Audience: Researchers, scientists, and drug development professionals.

Abstract

Fluorinated silanes represent a critical class of materials engineered for high-performance applications where thermal and chemical resilience are paramount. From advanced coatings and sealants to functionalized surfaces in biomedical devices and microelectronics, the stability of these compounds under thermal stress dictates their operational limits and long-term reliability. This technical guide provides an in-depth exploration of the core principles governing the thermal stability of fluorinated silanes. We will dissect the chemical causality behind their enhanced stability, compare the degradation behaviors of different structural classes (fluoroalkyl vs. fluoroaryl), and provide field-proven methodologies for their characterization using thermal analysis. This document is intended to serve as a comprehensive resource, blending fundamental chemical principles with practical, actionable protocols for professionals in materials science and drug development.

Introduction: The Imperative for Thermally Stable Silanes

Standard organosilanes have long been utilized as coupling agents, adhesion promoters, and surface modifiers. However, the operational ceiling of many applications is limited by the thermal stability of the silicon-carbon (Si-C) and carbon-carbon (C-C) bonds within the organic substituent. Thermal degradation, often initiated by homolytic cleavage of these bonds, can lead to catastrophic failure of the material or device.